molecular formula C6H11N B3320852 2-Cyclopropylazetidine CAS No. 1269979-50-1

2-Cyclopropylazetidine

Cat. No. B3320852
CAS RN: 1269979-50-1
M. Wt: 97.16
InChI Key: GILJSMPCYLZEMT-UHFFFAOYSA-N
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Description

2-Cyclopropylazetidine is a cyclic amino acid derivative that has drawn attention in recent years due to its unique and diverse properties. It is used in organic synthesis and medicinal chemistry .


Synthesis Analysis

Azetidines, including this compound, are synthesized through various methods. One of the most efficient ways is the [2+2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . Recent advances include the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, facile opening with carbon nucleophiles, and application of azetidines in polymer synthesis .


Molecular Structure Analysis

The molecular structure of this compound is determined by various techniques such as Dynamic Light Scattering, Zeta Potential Analysis, and Viscosity measurements . These techniques help in understanding the size distribution of particles, electrochemical equilibrium at the particle-liquid interface, and internal resistance to flow, respectively .


Chemical Reactions Analysis

The chemical reactions involving this compound are driven by a considerable ring strain. This ring strain allows for both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The reactivity of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its chemical structure and composition . These properties include hardness, topography, hydrophilicity, and others that are important parameters in the biological evaluation of materials .

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Cyclopropylazetidine in lab experiments is its unique structure and properties. It has been shown to have anticancer, antiviral, and antibacterial properties, making it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in humans.

Future Directions

There are several future directions for the study of 2-Cyclopropylazetidine. One direction is the development of new synthetic methods for this compound. Another direction is the study of its potential therapeutic effects in the treatment of neurodegenerative diseases. Further studies are also needed to determine the safety and efficacy of this compound in humans. In addition, the potential use of this compound as a lead compound for drug development should be explored.

Scientific Research Applications

2-Cyclopropylazetidine has been studied extensively for its potential applications in scientific research. It has been shown to have anticancer, antiviral, and antibacterial properties. In addition, it has been studied as a potential treatment for Alzheimer's disease and Parkinson's disease. Its unique structure and properties make it a promising candidate for drug development.

properties

IUPAC Name

2-cyclopropylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-5(1)6-3-4-7-6/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILJSMPCYLZEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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